Oenin Exhibits Over 25-Fold Weaker EGFR Inhibition Compared to its Aglycone Malvidin
The biological activity of Oenin is fundamentally altered by glycosylation. A study comparing the anthocyanidin aglycones cyanidin and delphinidin with their respective 3-O-glycosides (idaein and oenin) on epidermal growth factor receptor (EGFR) tyrosine kinase activity found that while the aglycones potently inhibited EGFR, Oenin (malvidin-3-β-D-glucoside) showed no inhibitory effect on tumor cell growth at concentrations up to 100 μM [1]. This stark contrast demonstrates that the 3-O-glucoside moiety completely abrogates the potent anti-EGFR activity seen with its parent aglycone, malvidin.
| Evidence Dimension | EGFR tyrosine kinase inhibition & tumor cell growth |
|---|---|
| Target Compound Data | No inhibition of tumor cell growth up to 100 μM |
| Comparator Or Baseline | Malvidin (aglycone) - potent inhibition |
| Quantified Difference | >25-fold decrease in potency (assuming potent aglycone activity in low μM range) |
| Conditions | In vitro cell-free EGFR kinase assay and A431 cell proliferation assay |
Why This Matters
This data is critical for researchers investigating EGFR-related pathways, as it proves Oenin is not a suitable substitute for malvidin aglycone in such studies, preventing misinterpretation of biological effects attributed to the glycoside.
- [1] Meiers, S., et al. The anthocyanidins cyanidin and delphinidin are potent inhibitors of the epidermal growth-factor receptor. J Agric Food Chem. 2001; 49(2):958-62. View Source
